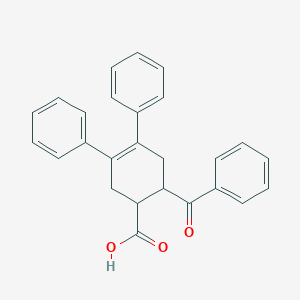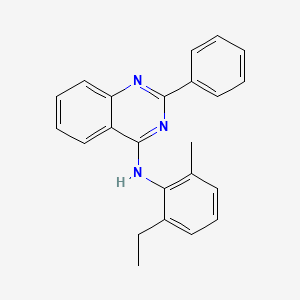
6-Benzoyl-3,4-diphenylcyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzoyl-3,4-diphenylcyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure that includes benzoyl and diphenyl groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-3,4-diphenylcyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by cyclization reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-3,4-diphenylcyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
6-Benzoyl-3,4-diphenylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Benzoyl-3,4-diphenylcyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzoyl-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- 6-Benzoyl-3,4-diphenyl-3-cyclohexene-1-carboxylate
Uniqueness
6-Benzoyl-3,4-diphenylcyclohex-3-ene-1-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C26H22O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-benzoyl-3,4-diphenylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C26H22O3/c27-25(20-14-8-3-9-15-20)23-16-21(18-10-4-1-5-11-18)22(17-24(23)26(28)29)19-12-6-2-7-13-19/h1-15,23-24H,16-17H2,(H,28,29) |
InChI Key |
BSSGORVBEHMAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(2,6-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15040011.png)
![N-(3,4-dimethylphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15040016.png)
![3-(3-ethoxyphenyl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15040018.png)

![1-[(E)-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B15040032.png)
![3-(5-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B15040044.png)
![3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole](/img/structure/B15040046.png)

![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15040062.png)
![2-ethoxyethyl 4-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B15040065.png)
![(4E)-4-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B15040073.png)
![(5E)-5-[(4-isopropylphenyl)methylene]-2-thioxo-imidazolidin-4-one](/img/structure/B15040074.png)
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15040080.png)

